Cas no 1374658-52-2 (1-Boc-3-fluoroazetidine-3-carbaldehyde)
1-Boc-3-fluoroazetidine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1-Boc-3-fluoroazetidine-3-carbaldehyde
- 3-Fluoro-3-formyl-azetidine-1-carboxylic acid tert-butyl ester
- SCHEMBL20158236
- 1,1-Dimethylethyl 3-fluoro-3-formyl-1-azetidinecarboxylate
- tert-butyl 3-fluoro-3-formylazetidine-1-carboxylate
- CS-0079086
- P13540
- 3-Fluoroazetidine-3-carbaldehyde, N-BOC protected
- 1-Azetidinecarboxylic acid, 3-fluoro-3-formyl-, 1,1-dimethylethyl ester
- MFCD23105995
- SY259750
- DB-373599
- 1374658-52-2
- SB20688
- PB37400
-
- MDL: MFCD23105995
- Inchi: 1S/C9H14FNO3/c1-8(2,3)14-7(13)11-4-9(10,5-11)6-12/h6H,4-5H2,1-3H3
- InChI Key: ISYAISBXCKGQPD-UHFFFAOYSA-N
- SMILES: FC1(C=O)CN(C(=O)OC(C)(C)C)C1
Computed Properties
- Exact Mass: 203.09577147Da
- Monoisotopic Mass: 203.09577147Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 46.6Ų
1-Boc-3-fluoroazetidine-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449041096-100mg |
1-Boc-3-fluoroazetidine-3-carbaldehyde |
1374658-52-2 | 95% | 100mg |
411.84 USD | 2021-06-15 | |
| Alichem | A449041096-250mg |
1-Boc-3-fluoroazetidine-3-carbaldehyde |
1374658-52-2 | 95% | 250mg |
691.60 USD | 2021-06-15 | |
| Alichem | A449041096-1g |
1-Boc-3-fluoroazetidine-3-carbaldehyde |
1374658-52-2 | 95% | 1g |
1,629.74 USD | 2021-06-15 | |
| Chemenu | CM284361-1g |
1-Boc-3-fluoroazetidine-3-carbaldehyde |
1374658-52-2 | 95% | 1g |
$1555 | 2021-06-09 | |
| eNovation Chemicals LLC | Y1191834-1g |
1-Boc-3-fluoroazetidine-3-carbaldehyde |
1374658-52-2 | 95% | 1g |
$1650 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1126546-500mg |
3-Fluoro-3-formyl-azetidine-1-carboxylic acid tert-butyl ester |
1374658-52-2 | 95% | 500mg |
$2105 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126546-1g |
3-Fluoro-3-formyl-azetidine-1-carboxylic acid tert-butyl ester |
1374658-52-2 | 95% | 1g |
$2855 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126546-5g |
3-Fluoro-3-formyl-azetidine-1-carboxylic acid tert-butyl ester |
1374658-52-2 | 95% | 5g |
$10745 | 2024-07-28 | |
| Chemenu | CM284361-1g |
1-Boc-3-fluoroazetidine-3-carbaldehyde |
1374658-52-2 | 95% | 1g |
$3618 | 2023-03-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1149726-1g |
tert-Butyl 3-fluoro-3-formylazetidine-1-carboxylate |
1374658-52-2 | 95+% | 1g |
¥15119 | 2023-04-15 |
1-Boc-3-fluoroazetidine-3-carbaldehyde Related Literature
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 1-Boc-3-fluoroazetidine-3-carbaldehyde
1-Boc-3-fluoroazetidine-3-carbaldehyde (CAS No. 1374658-52-2): A Versatile Building Block in Modern Organic Synthesis
The compound 1-Boc-3-fluoroazetidine-3-carbaldehyde (CAS No. 1374658-52-2) is a highly specialized and valuable intermediate in the field of organic chemistry. Its unique structural features, including the Boc-protected azetidine ring and the fluoro-substituted aldehyde moiety, make it a critical building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This article delves into the properties, applications, and recent advancements related to this compound, addressing common queries and trends in the scientific community.
One of the most searched questions in the context of 1-Boc-3-fluoroazetidine-3-carbaldehyde revolves around its role in drug discovery. The azetidine ring, a four-membered nitrogen heterocycle, is gaining prominence due to its conformational rigidity and ability to improve the metabolic stability of drug candidates. The introduction of a fluoro substituent further enhances the compound's utility by modulating electronic properties and bioavailability. Researchers frequently inquire about the synthetic routes to this compound, with methods such as Boc protection and aldehyde functionalization being key topics of interest.
In recent years, the demand for fluorinated building blocks like 1-Boc-3-fluoroazetidine-3-carbaldehyde has surged, driven by the growing emphasis on precision medicine and targeted therapies. The compound's ability to serve as a precursor for biologically active molecules has made it a focal point in medicinal chemistry. For instance, its incorporation into kinase inhibitors and GPCR modulators has been extensively studied, aligning with the industry's shift toward small-molecule therapeutics.
Another trending topic is the compound's application in click chemistry and bioorthogonal reactions. The aldehyde group in 1-Boc-3-fluoroazetidine-3-carbaldehyde provides a handle for selective conjugation, enabling the development of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules. This aligns with the broader interest in degradation-based therapeutics, a hot area in drug development.
From a synthetic perspective, the compound's stability and reactivity are frequently discussed. The Boc group offers excellent protection for the azetidine nitrogen, while the fluoro and aldehyde functionalities allow for diverse downstream modifications. Common search queries include optimization of reaction conditions, scalability, and compatibility with other functional groups, reflecting the practical challenges faced by chemists.
Environmental and regulatory considerations are also pertinent. While 1-Boc-3-fluoroazetidine-3-carbaldehyde is not classified as a hazardous material, its handling and storage require standard precautions. The compound's green chemistry profile, including potential for solvent-free synthesis or catalytic methods, is an area of active research, catering to the industry's push for sustainability.
In summary, 1-Boc-3-fluoroazetidine-3-carbaldehyde (CAS No. 1374658-52-2) stands out as a multifaceted tool in modern synthesis. Its applications span drug discovery, material science, and chemical biology, making it a subject of enduring interest. By addressing both fundamental properties and cutting-edge trends, this article aims to provide a comprehensive resource for researchers and industry professionals alike.
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